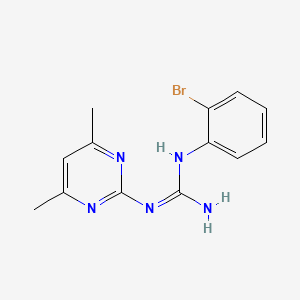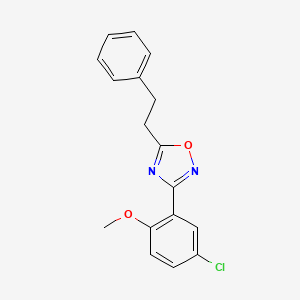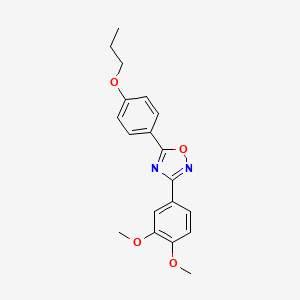
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells, which in turn leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure, improve blood flow, and reduce inflammation. In addition, it has been found to have anti-proliferative effects, which could make it a promising candidate for the treatment of various proliferative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272 has several advantages for lab experiments, including its well-defined mechanism of action and its ability to activate sGC in a dose-dependent manner. However, it also has some limitations, including its relatively short half-life and its potential to interact with other drugs and compounds.
Orientations Futures
There are several potential future directions for research on N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272. One area of interest is the development of more potent and selective sGC activators. Another area of interest is the exploration of the compound's potential therapeutic applications in various disease states, including cardiovascular disease, inflammation, and cancer. Finally, further research is needed to better understand the compound's pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs and compounds.
Méthodes De Synthèse
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272 can be synthesized using a variety of methods, including the reaction of 2-chloro-4,5-difluoroaniline with butyl chloroformate followed by reaction with 4-butoxyaniline. Alternatively, it can be synthesized by reacting 2-chloro-4,5-difluoroaniline with butyl isocyanate followed by reaction with 4-butoxyaniline.
Applications De Recherche Scientifique
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been found to exhibit vasodilatory effects, which can help to reduce blood pressure and improve blood flow. In addition, it has been found to have anti-inflammatory and anti-proliferative effects, which could make it a promising candidate for the treatment of various inflammatory and proliferative diseases.
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-(2-chloro-4,5-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2O2/c1-2-3-8-24-12-6-4-11(5-7-12)21-17(23)22-16-10-15(20)14(19)9-13(16)18/h4-7,9-10H,2-3,8H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNOABLYGBCTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B5330700.png)
![5-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5330707.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B5330726.png)
![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5330733.png)
![7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330746.png)
![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)
![1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one](/img/structure/B5330778.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5330786.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)

![N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)
